Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. This scaffold is characterized by a fused thiophene and pyridine ring system, with a cyano (-CN) group at position 5, a methyl (-CH₃) group at position 3, and an ethyl ester (-COOEt) at position 2.
Properties
IUPAC Name |
ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIWMIMPBSLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins with substituted pyridine derivatives containing cyano and thienyl groups. For example, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione has been used as a key intermediate. Another approach involves α-methylene ketones and alkylidene malononitriles as intermediates for constructing the thieno[2,3-b]pyridine core.
Cyclization via Intramolecular Thorpe–Ziegler Reaction
A common method involves the reaction of pyridine derivatives with ethyl chloroacetate in the presence of sodium acetate in ethanol. This leads to the formation of ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylates through intramolecular Thorpe–Ziegler cyclization upon refluxing for several hours.
- Reaction conditions: Reflux in ethanol with sodium acetate for 4 hours.
- Key step: Intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.
S-Alkylation and Subsequent Cyclization
Starting from pyridinethione derivatives, S-alkylation with α-halocarbonyl compounds such as ethyl chloroacetate or chloroacetonitrile can be performed. These intermediates then undergo intramolecular cyclization in sodium ethoxide solution to yield the thieno[2,3-b]pyridine derivatives.
Diazotization and Azide Formation (Alternative Route)
For related methyl esters, an alternative preparation involves the diazotization of methyl 3-aminothieno[2,3-b]pyridine carboxylates followed by treatment with sodium azide to form azidothieno[2,3-b]pyridine derivatives. These can then undergo Huisgen 1,3-dipolar cycloaddition to form triazolo derivatives, showcasing the versatility of the thieno[2,3-b]pyridine scaffold.
Representative Synthetic Scheme Summary
Detailed Research Findings
Abdel-Rahman et al. demonstrated that refluxing 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione with ethyl chloroacetate and sodium acetate in ethanol for 4 hours yields the ethyl ester of the corresponding thieno[2,3-b]pyridine carboxylate. Shortening the reaction time to 10 minutes yields a pyridine derivative that cyclizes upon further refluxing.
In another study, pyridinethione derivatives were reacted with α-halocarbonyl compounds (including ethyl chloroacetate) in sodium ethoxide solution to form S-alkylated intermediates, which then cyclize intramolecularly to form thieno[2,3-b]pyridine derivatives. This method allows for a one-pot synthesis of the target compounds.
Chaouni et al. described a multistep synthesis starting from α-methylene ketones, proceeding via Knoevenagel condensation to alkylidene malononitriles, then Vilsmeier-Haack chlorination to 2-chloro-3-cyanopyridines, which can be cyclized to thieno[2,3-b]pyridines. This route, while more complex, enables access to various substituted derivatives.
Analytical Data Supporting the Synthesis
Typical characterization data for ethyl thieno[2,3-b]pyridine carboxylates include:
Infrared (IR) Spectroscopy: Strong absorption bands for NH2 (3300–3500 cm⁻¹), CN (around 2220 cm⁻¹), and ester C=O (around 1700–1730 cm⁻¹).
Nuclear Magnetic Resonance (NMR): Characteristic singlets for methyl groups (~2.5 ppm), quartet and triplet for ethyl ester protons (~4.2 ppm for CH2 and ~1.3 ppm for CH3), and aromatic multiplets for thienyl and pyridine protons.
Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights, often accompanied by fragment ions indicative of the thieno[2,3-b]pyridine core.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reflux with ethyl chloroacetate & NaOAc | Ethanol, reflux 4 h | Straightforward, good yields | Requires careful control of time |
| S-Alkylation with α-halocarbonyl + NaOEt | Sodium ethoxide, reflux 3–6 h | One-pot synthesis possible | Sensitive to reagent purity |
| Diazotization and azide formation | Sodium azide, diazotization conditions | Access to azido and triazolo derivatives | Multi-step, lower yields |
| Knoevenagel condensation + Vilsmeier-Haack | Multiple steps, requires phosphorus oxychloride | Allows diverse substitution patterns | More complex, lower overall yield |
Chemical Reactions Analysis
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate has been explored for its potential biological activities, including:
1. Anti-inflammatory Properties
- Preliminary studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. Molecular docking studies have indicated its potential to bind effectively to the enzyme, suggesting a pathway for further optimization and development as an anti-inflammatory agent .
2. Cytotoxicity Against Cancer Cells
- Recent investigations have shown that derivatives of thieno[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. This compound was evaluated for its cytotoxicity against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) with promising results indicating significant inhibitory effects on cell proliferation .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <100 | Induction of apoptosis |
| DU145 | <100 | Cell cycle arrest |
| MDA-MB-231 | <100 | Apoptosis induction |
Case Studies
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of thieno[2,3-b]pyridine derivatives highlighted that modifications in the substituents significantly influence their biological activity. Variants with different functional groups were synthesized and tested for their inhibitory effects against c-Met kinase, with some showing IC50 values comparable to established anticancer drugs. This underscores the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: In Silico Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can be further explored as a lead compound for developing novel anti-inflammatory and anticancer agents by modifying its structure to improve potency and selectivity .
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate, highlighting substituent variations and their implications:
*Calculated molecular weights based on formula.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the target compound and analogs (e.g., 6c) enhances electrophilicity at position 5, making these derivatives reactive toward nucleophilic substitution or cyclization .
- Steric Effects: Methyl groups (e.g., 3-CH₃ in the target) reduce steric hindrance compared to bulkier substituents like benzofuran (6c) or aryl groups .
- Solubility: Amino (-NH₂) and hydroxy (-OH) substituents (e.g., in and ) improve aqueous solubility, whereas lipophilic groups (e.g., aryl in ) enhance membrane permeability .
Biological Activity
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1193390-51-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₁N₂O₂S
- Molecular Weight : 246.29 g/mol
- Melting Point : 175-177 °C
The thieno[2,3-b]pyridine framework is known for its role in various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:
The compound exhibits selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic index for cancer treatment.
Antimicrobial Activity
Thienopyridine derivatives, including this compound, have shown antimicrobial properties against various pathogens. The specific mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased annexin-V positive cells, which are indicative of early apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis shows that treatment with this compound results in a significant accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression .
- Selective Cytotoxicity : The compound demonstrates a marked difference in activity between cancerous and normal cells, implying a targeted approach that minimizes side effects associated with traditional chemotherapeutics.
Case Studies and Research Findings
A comprehensive study evaluated the biological effects of this compound alongside other thienopyridine derivatives. The results indicated that:
- Compounds containing the thieno[2,3-b]pyridine scaffold exhibited enhanced antiproliferative activity compared to their analogs without this structure.
- The presence of cyano and carboxylate functional groups contributed significantly to the biological efficacy observed in vitro.
Q & A
Q. Example Data :
- IR (KBr): 2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O) .
- ¹H NMR (CDCl₃): δ 2.6 (s, 3H, CH₃), 4.4 (q, 2H, OCH₂CH₃) .
Advanced: How do crystallographic tools like SHELX and ORTEP-3 address structural ambiguities in thieno[2,3-b]pyridine derivatives?
Answer:
- SHELX : Refines X-ray diffraction data to resolve bond lengths/angles, especially for disordered substituents (e.g., methyl or cyano groups). Hydrogen bonding networks can be mapped to validate intermolecular interactions .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs), critical for assessing conformational flexibility .
Case Study : used SHELXL to refine a thieno[2,3-b]pyridine structure with R-factor = 0.044, confirming planarity of the fused ring system .
Basic: What biological activities are associated with thieno[2,3-b]pyridine derivatives, and how are they evaluated?
Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
- Kinase Inhibition : CAMKK2 inhibition is assessed using ATP-binding assays (IC₅₀ values reported in µM ranges) .
Example SAR Insight : Substitution at the 5-position (e.g., cyano vs. bromo) significantly impacts bioactivity. Cyano derivatives exhibit enhanced lipophilicity and membrane permeability .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for structurally similar analogs?
Answer:
- Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting melting points .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which alter melting ranges .
- Solvent Effects : Compare NMR data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .
Example : reports mp = 218–222°C for a bromophenyl analog, while notes mp = 218°C for a chloro derivative, suggesting substituent electronegativity influences packing .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: What computational methods complement experimental data in predicting the reactivity of thieno[2,3-b]pyridine derivatives?
Answer:
- DFT Calculations : Optimize transition states for cyanation/methylation steps using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., CAMKK2 active site) to guide SAR .
Validation : correlated computed binding energies (ΔG = −9.2 kcal/mol) with experimental IC₅₀ = 0.5 µM for a kinase inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
